molecular formula C2H6BBr2S B056933 Dibromoborane dimethyl sulfide complex CAS No. 55671-55-1

Dibromoborane dimethyl sulfide complex

Cat. No. B056933
CAS RN: 55671-55-1
M. Wt: 232.76 g/mol
InChI Key: REOJEHVVMRCCMX-UHFFFAOYSA-N
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Description

Dibromoborane dimethyl sulfide is a chemoselective reagent known for its mild and efficient capability to facilitate various chemical transformations. It is particularly noted for its ability to deoxygenate sulfoxides to sulfides, demonstrating excellent chemical yields. This reagent operates effectively in different environments, including the presence of various reducible functional groups, underlining its versatility and selectivity in chemical reactions (Roy & Brown, 2006).

Synthesis Analysis

The synthesis of dibromoborane dimethyl sulfide complex involves interactions between dibromoborane and dimethyl sulfide, resulting in complexes that exhibit significant reactivity and selectivity. These complexes are pivotal in facilitating brominative cleavage of terminal epoxides into vicinal bromohydrins, showcasing their utility in regio- and chemoselective reactions (Roy & Brown, 2007).

Molecular Structure Analysis

The molecular structure of dibromoborane dimethyl sulfide complexes is instrumental in dictating their reactivity and specificity. These structures facilitate a broad spectrum of chemical reactions, including hydroboration and bromination, by accommodating various functional groups without significant reductions or side reactions. The molecular frameworks of these complexes enable precise and targeted chemical transformations (Wrackmeyer, Klimkina, & Milius, 2010).

Chemical Reactions and Properties

Dibromoborane dimethyl sulfide complexes are involved in a myriad of chemical reactions, including the brominative cleavage of epoxides and the deoxygenation of sulfoxides. These reactions are characterized by their high regio- and chemoselectivity, enabling the synthesis of various organic compounds with minimal by-products. The ability of these complexes to function in the presence of sensitive functional groups highlights their chemical robustness and applicability in diverse synthetic pathways (Roy & Brown, 2006).

Physical Properties Analysis

The physical properties of dibromoborane dimethyl sulfide complexes, such as solubility, stability, and reactivity under different temperatures, are critical for their application in organic synthesis. These complexes exhibit stability under a range of conditions, making them suitable for various synthetic applications. The study of their physical properties provides insights into optimal storage and handling conditions to preserve their reactivity (Ishii & Kodama, 1990).

Chemical Properties Analysis

The chemical properties of dibromoborane dimethyl sulfide complexes, including their reactivity with different organic substrates and their selectivity in chemical transformations, are fundamental to their widespread use in organic chemistry. These complexes facilitate efficient and selective synthesis of a variety of organic compounds, underscoring their importance in chemical synthesis and organic reaction methodologies (Chujo, Takizawa, & Sakurai, 1994).

Scientific Research Applications

Reducing Agent

  • Application : This compound is often used as a reducing agent in various chemical reactions .
  • Results : The outcome is the reduction of the substrate, which can be a key step in many chemical syntheses .

Preparation of Methylene Chloride Solution

  • Application : It’s used in the preparation of methylene chloride solution, which has various industrial applications .
  • Results : The result is a methylene chloride solution, which can be used in various industrial processes .

Pharmaceutical Testing

  • Application : This compound is used for pharmaceutical testing .
  • Results : The outcome can provide valuable data on the efficacy and safety of various pharmaceutical compounds .

Reductant in Chemical Reactions

  • Application : This compound is often used as a reductant in various chemical reactions .
  • Results : The outcome is the reduction of the substrate, which can be a key step in many chemical syntheses .

Preparation of Methylene Chloride Solution

  • Application : It’s used in the preparation of methylene chloride solution, which has various industrial applications .
  • Results : The result is a methylene chloride solution, which can be used in various industrial processes .

Pharmaceutical Testing

  • Application : This compound is used for pharmaceutical testing .
  • Results : The outcome can provide valuable data on the efficacy and safety of various pharmaceutical compounds .

Safety And Hazards

Dibromoborane dimethyl sulfide complex is classified as a flammable solid and in contact with water, it releases flammable gas . It causes severe skin burns and eye damage . It is also suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

InChI

InChI=1S/C2H6S.BBr2/c1-3-2;2-1-3/h1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOJEHVVMRCCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B](Br)Br.CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BBr2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452212
Record name Boron dibromide methyl sulfide complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromoborane Dimethyl Sulfide (1M in Dichloromethane)

CAS RN

55671-55-1
Record name Boron dibromide methyl sulfide complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromoborane dimethyl sulfide complex
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
JS Beck, CR Albani, AR McGhie, JB Rothman… - Chemistry of …, 1989 - ACS Publications
… Dibromoborane-dimethyl sulfide complex was purchased fromAldrich, either neat or as a 1.0 M solution in dichloromethane. The fibers, Du Pont PRD-166 (Al203/Zr02) and Nicalon (SiC…
Number of citations: 40 pubs.acs.org
HC Brown, NG Bhat, V Somayaji - Organometallics, 1983 - ACS Publications
Alkyl-and alkenyldibromoborane-dimethyl sulfide complexes, readily obtained by the hydroboration of alkenes and alkynes with dibromoborane-dimethyl sulfide (HBBr2-SMe2), react …
Number of citations: 210 pubs.acs.org
H Brown, T Hamaoka, N Ravindran… - The Journal of …, 1989 - ACS Publications
… 1-Bromo-l-octyne (100 mmol) was hydroborated with dibromoborane-dimethyl sulfide complex (100 mmol) in dichloromethane. The reaction was complete in~8 h. Pentane (100 mL) …
Number of citations: 91 pubs.acs.org
UP Dhokte, HC Brown - Organometallics, 1996 - ACS Publications
… On the other hand, dibromoborane−dimethyl sulfide complex (BHBr 2 ·SMe 2 ) and diiodoborane-dimethyl sulfide complex (BHI 2 . SMe 2 ) hydroborate alkenes and alkynes in refluxing …
Number of citations: 2 pubs.acs.org
DV Smil - 1998 - dam-oclc.bac-lac.gc.ca
… The hydroboration of a variety of alkynes with either dibromoborane-dimethyl sulfide complex, catechol borane, or dicyclohexyl borane was closely examined, and the high yield …
Number of citations: 3 dam-oclc.bac-lac.gc.ca
GA Molander, T Ito - Organic letters, 2001 - ACS Publications
… using established literature protocols involving the addition of Grignard reagent to trimethylborate, 17 the hydroboration of alkenes with dibromoborane−dimethyl sulfide complex …
Number of citations: 293 pubs.acs.org
M Hoshi, A Arase - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… However, compound 6 could be synthesized by using a modified procedure including hydroboration of compound 1 with dibromoborane-dimethyl sulfide complex (BHBr,-SMe,) l4 and …
Number of citations: 9 pubs.rsc.org
T Moriya, N Miyaura, A Suzuki - Chemistry letters, 1993 - journal.csj.jp
The cross-coupling reaction of organozinc reagents with a pinacol ester of (Z)-(1-iodo-1-hexenyl)boronic acid in the presence of Pd(PPh 3 ) 4 proceeded with complete retention of the …
Number of citations: 13 www.journal.csj.jp
S Itsuno, T Sawada, T Hayashi, K Ito - Journal of Inorganic and …, 1994 - Springer
… Dibromoborane-dimethyl sulfide complex was purchased from Aldrich Co. 9-Borabicyclo[3.3.1]nonane and catecholborane were prepared according to the reported method [ 17]. …
Number of citations: 8 link.springer.com
GA Molander, CS Yun, M Ribagorda… - The Journal of Organic …, 2003 - ACS Publications
… Allyl phenyl sulfide was hydroborated 36 with dibromoborane dimethyl sulfide complex, followed by hydrolysis to yield the boronic acid. Each boronic acid was treated with KHF 2 at …
Number of citations: 209 pubs.acs.org

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